3-(Methanesulfinyl)phenol: Structural Profiling, Synthesis, and Application Dynamics
3-(Methanesulfinyl)phenol: Structural Profiling, Synthesis, and Application Dynamics
Executive Summary
In modern medicinal chemistry and advanced materials science, the strategic introduction of functional groups that offer both hydrogen-bonding capabilities and stereochemical complexity is paramount. 3-(Methanesulfinyl)phenol , also known as 3-(methylsulfinyl)phenol, serves as a highly versatile bifunctional building block. Featuring both a reactive phenolic hydroxyl group and a chiral sulfoxide moiety, this compound provides orthogonal reactivity handles. This whitepaper delivers an in-depth technical analysis of its physicochemical properties, self-validating synthetic methodologies, and downstream applications in drug development.
Chemical Identity and Structural Architecture
3-(Methanesulfinyl)phenol (CAS: 15105-62-1)[1] is characterized by an electron-withdrawing methanesulfinyl group positioned meta to a hydroxyl group on a benzene ring. The sulfoxide group is highly polar and possesses a stereochemically active lone pair on the sulfur atom, rendering the molecule chiral.
To support advanced analytical identification, particularly in Ion Mobility-Mass Spectrometry (IM-MS), computational profiling provides baseline metrics for gas-phase behavior. The Collision Cross Section (CCS) values are critical for differentiating this compound from its ortho and para isomers, which share identical mass-to-charge (m/z) ratios but exhibit distinct drift times[2].
Table 1: Fundamental Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-methanesulfinylphenol |
| CAS Number | 15105-62-1[1] |
| Molecular Formula | C₇H₈O₂S[2] |
| Monoisotopic Mass | 156.0245 Da[2] |
| SMILES | CS(=O)C1=CC=CC(=C1)O[2] |
| InChIKey | NYEJOIGPFQJXFY-UHFFFAOYSA-N[2] |
Table 2: Predicted Collision Cross Section (CCS) Profiling
Data derived from CCSbase predictive modeling for IM-MS applications[2].
| Adduct Type | m/z Ratio | Predicted CCS (Ų) |
| [M+H]⁺ | 157.03178 | 127.5 |
| [M+Na]⁺ | 179.01372 | 136.3 |
| [M-H]⁻ | 155.01722 | 130.6 |
| [M+NH₄]⁺ | 174.05832 | 148.6 |
| [M+HCOO]⁻ | 201.02270 | 145.5 |
| [M+CH₃COO]⁻ | 215.03835 | 171.7 |
Synthetic Methodologies: Controlled Oxidation
The primary synthetic challenge in generating 3-(methanesulfinyl)phenol from its thioether precursor, 3-(methylthio)phenol, is chemoselectivity . The goal is to achieve mono-oxidation to the sulfoxide while strictly preventing over-oxidation to the corresponding sulfone (3-(methanesulfonyl)phenol).
Causality of Reagent Selection
While reagents like hydrogen peroxide (
Workflow for the selective oxidation of 3-(methylthio)phenol to 3-(methanesulfinyl)phenol.
Self-Validating Protocol: Selective Sulfoxide Synthesis
Objective: Synthesize 3-(methanesulfinyl)phenol with >95% chemoselectivity.
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Solvent Preparation & Substrate Dissolution: Dissolve 10.0 mmol of 3-(methylthio)phenol in 20 mL of a 1:1 mixture of Methanol and deionized water. Causality: Methanol solubilizes the organic thioether, while water is mandatory to dissolve the inorganic
and facilitate the cyclic oxygen transfer mechanism. -
Thermal Regulation: Submerge the reaction flask in an ice-water bath to strictly maintain 0 °C. Causality: Lowering the temperature suppresses background radical reactions and kinetically disfavors any potential secondary oxidation to the sulfone.
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Oxidant Addition & Visual Validation: Dissolve 10.5 mmol (1.05 eq) of
in 10 mL of water. Add this dropwise to the reaction mixture over 15 minutes. Validation Point: Within 30 minutes, the previously clear solution will become distinctly cloudy, precipitating a white solid. This solid is sodium iodate ( ). Because is insoluble in aqueous methanol, its precipitation serves as an immediate, self-validating visual indicator that the oxygen transfer has successfully occurred. -
Chromatographic Monitoring: Stir for 2-4 hours, allowing the reaction to slowly reach room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1) eluent. Validation Point: The highly polar
dipole causes the product to have a significantly lower value (~0.2) compared to the non-polar starting thioether (~0.7). The absence of the high spot confirms complete conversion. -
Workup & Isolation: Filter the mixture through a Celite pad to remove the
precipitate. Extract the filtrate with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo to yield the pure racemic sulfoxide.
Reactivity Profile and Downstream Applications
The strategic value of 3-(methanesulfinyl)phenol in drug development lies in its orthogonal reactivity. The molecule acts as a bimodal scaffold where the phenol and the sulfoxide can be manipulated independently.
Bimodal reactivity profile of 3-(methanesulfinyl)phenol for downstream functionalization.
Phenolic Functionalization
The hydroxyl group (pKa ~9.5) serves as an excellent nucleophile for standard O-alkylation or Mitsunobu reactions. More importantly for modern medicinal chemistry, the phenol can be converted into an aryl triflate (using trifluoromethanesulfonic anhydride and pyridine). This transforms the carbon-oxygen bond into a highly reactive electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the intact chiral sulfoxide to be grafted onto complex pharmaceutical backbones.
Sulfoxide as a Bioisostere and Directing Group
In drug design, the sulfinyl group is frequently utilized as a bioisostere for carbonyls or amides. It improves aqueous solubility while introducing a defined spatial vector due to its tetrahedral geometry. Furthermore, the sulfoxide can act as a directing group for ortho-lithiation or participate in Pummerer rearrangements, enabling complex C-S bond functionalizations that are otherwise difficult to achieve.
References
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[2] Title: 3-methanesulfinylphenol (C7H8O2S) - PubChemLite | Source: uni.lu | URL: 2
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[1] Title: 15105-62-1 | FChgroup fch2034347 - AiFChem | Source: aifchem.com | URL: 1
